molecular formula C21H30N2O3S B2657709 1-(2-methoxyphenyl)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}cyclopropane-1-carboxamide CAS No. 2380178-98-1

1-(2-methoxyphenyl)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}cyclopropane-1-carboxamide

Cat. No.: B2657709
CAS No.: 2380178-98-1
M. Wt: 390.54
InChI Key: SYUCONZODHPUNL-UHFFFAOYSA-N
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Description

1-(2-methoxyphenyl)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}cyclopropane-1-carboxamide is a complex organic compound with a unique structure that includes a methoxyphenyl group, a morpholinyl group, and a cyclopropane carboxamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxyphenyl)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}cyclopropane-1-carboxamide typically involves multiple steps, including the formation of the cyclopropane ring, the introduction of the methoxyphenyl group, and the attachment of the morpholinyl thianyl group. Common reagents used in these reactions include cyclopropane carboxylic acid, methoxybenzene, and morpholine. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for efficiency and cost-effectiveness. This can include the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxyphenyl)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}cyclopropane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The morpholinyl group can be substituted with other amines or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, reduction may produce alcohols or amines, and substitution can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

1-(2-methoxyphenyl)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}cyclopropane-1-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-methoxyphenyl)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}cyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2-methoxyphenyl)-3-phenyl-1,4-dihydro-1,2,4-benzotriazin-4-yl: A compound with a similar methoxyphenyl group but different overall structure and properties.

    2-Methyl-1-(4-methylthiophenyl)-2-morpholinopropan-1-one: Another compound with a morpholinyl group but different functional groups and applications.

Uniqueness

1-(2-methoxyphenyl)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}cyclopropane-1-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

IUPAC Name

1-(2-methoxyphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]cyclopropane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O3S/c1-25-18-5-3-2-4-17(18)21(6-7-21)19(24)22-16-20(8-14-27-15-9-20)23-10-12-26-13-11-23/h2-5H,6-16H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYUCONZODHPUNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2(CC2)C(=O)NCC3(CCSCC3)N4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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